N-(3-chlorophenyl)-N'-(2,6-dichlorophenyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,6-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-3-1-4-9(7-8)17-13(19)18-12-10(15)5-2-6-11(12)16/h1-7H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPBIIEMALKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82745-11-7 | |
| Record name | N-(3-CHLOROPHENYL)-N'-(2,6-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea typically involves the reaction of 3-chloroaniline with 2,6-dichloroaniline in the presence of a suitable coupling agent such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions. The general reaction scheme is as follows:
3-chloroaniline+2,6-dichloroaniline+phosgene→N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.
Biology
- Antimicrobial Properties : N-(3-chlorophenyl)-N'-(2,6-dichlorophenyl)urea has been investigated for its potential antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains, suggesting its application in developing antibacterial agents.
- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties. Investigations into its mechanism of action reveal that it can interact with specific molecular targets involved in cancer cell proliferation, warranting further exploration for therapeutic uses.
Medicine
- Drug Development : The unique chemical structure of this compound makes it a candidate for drug development. Its potential biological activities are being explored to develop new pharmaceuticals aimed at treating infections and cancer.
Industry
- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for applications in various formulations, including agricultural chemicals and personal care products.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent in clinical settings.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The compound was found to disrupt cell cycle progression and promote programmed cell death through mitochondrial pathways, indicating its potential as a novel anticancer therapeutic.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
- N-(2,6-Dichlorophenyl)amide Derivatives: Studies on N-(2,6-dichlorophenyl)-substituted amides (e.g., 2-chloro-N-(2,6-dichlorophenyl)benzamide) reveal that the trans conformation of the N–H and C=O bonds is a common structural feature, stabilizing the molecule through intramolecular hydrogen bonding . The 2,6-dichloro substitution creates steric hindrance and electronic withdrawal, enhancing resistance to enzymatic degradation compared to mono-substituted analogs.
- Chlorinated Arylurea Analogs: Urea derivatives such as N-(2,6-dichlorobenzoyl)-N'-(4-chlorophenyl)urea (Compound A, from ) and N-(2,6-difluorobenzoyl)-N'-[3-methyl-4-{1-(2,4-dichlorophenyl)butoxy}-phenyl]urea (Compound 13, from ) demonstrate that chlorine substituents at the ortho and para positions enhance pesticidal activity by increasing lipophilicity and target-site binding affinity.
Spectral and Crystallographic Comparisons
- 35Cl NQR Frequencies: In N-(2-chlorophenyl)- and N-(2,6-dichlorophenyl)-amides, the 35Cl NQR frequencies decrease with alkyl side chains but increase with aryl or chlorinated alkyl groups due to enhanced electron-withdrawing effects . The target compound’s 2,6-dichlorophenyl group likely exhibits higher NQR frequencies than mono-chlorinated analogs, reflecting stronger crystal field effects.
NMR Chemical Shifts :
Additivity principles observed in N-(2,6-dichlorophenyl)acetamides () suggest that the 3-chloro substituent in the target compound would contribute predictably to aromatic proton and carbon chemical shifts. For example, the deshielding effect of the meta-chlorine would distinguish its NMR profile from para-substituted derivatives like N-(4-chlorophenyl)-N'-(2,6-dichlorophenyl)urea .
Biological Activity
N-(3-chlorophenyl)-N'-(2,6-dichlorophenyl)urea, commonly referred to as a chlorinated phenylurea compound, has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 3-chloroaniline with 2,6-dichloroaniline in the presence of phosgene or triphosgene, typically performed in organic solvents such as dichloromethane or toluene. The reaction conditions are carefully controlled to optimize yield and purity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated various urea derivatives against several bacterial strains and fungi. The results highlighted that certain derivatives showed promising growth inhibition against Acinetobacter baumannii, with some compounds achieving up to 94.5% growth inhibition .
Table 1: Antimicrobial Activity of Urea Derivatives
| Compound ID | Bacterial Strain | Growth Inhibition (%) |
|---|---|---|
| 3l | Acinetobacter baumannii | 94.5 |
| 3c | Klebsiella pneumoniae | Moderate |
| 3k | Staphylococcus aureus | Moderate |
| 3a | Candida albicans | Poor |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. The compound interacts with specific molecular targets involved in cell proliferation and apoptosis. Studies have shown that it can inhibit tumor cell growth through mechanisms such as inducing DNA cross-linking and disrupting mitotic processes .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- DNA Interaction : It has been shown to induce DNA damage through mechanisms such as cross-linking and single-strand breaks .
- Cell Cycle Disruption : The compound affects cell cycle progression, leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comparative study on the efficacy of various urea derivatives against Acinetobacter baumannii revealed that this compound demonstrated superior activity compared to other tested compounds. This finding suggests its potential as a lead compound for developing new antimicrobial agents .
- Anticancer Research : In vitro studies have shown that this compound can significantly inhibit the proliferation of several cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .
Q & A
Q. What are the standard synthetic protocols for N-(3-chlorophenyl)-N'-(2,6-dichlorophenyl)urea?
The synthesis typically involves coupling 3-chloroaniline with 2,6-dichlorophenyl isocyanate in anhydrous solvents like dimethylformamide (DMF) or dichloromethane. Carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide, DCC) are used to facilitate urea bond formation. Reaction optimization includes temperature control (40–60°C) and purification via recrystallization or column chromatography to achieve >95% purity .
Q. How is this compound characterized analytically?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns and hydrogen bonding (e.g., aromatic protons at δ 7.2–7.8 ppm, urea NH signals at δ 8.5–9.0 ppm) .
- HPLC-MS : To assess purity and molecular ion peaks (expected [M+H] at m/z 344.1 for CHClNO) .
- Elemental analysis : Validates stoichiometry (e.g., C: 45.2%, H: 2.6%, Cl: 30.8%) .
Q. What structural features influence its reactivity and biological activity?
The 3-chlorophenyl and 2,6-dichlorophenyl groups create steric hindrance and electronic effects, directing nucleophilic substitution (e.g., Cl → OH/NH) and hydrogen-bonding interactions. The urea moiety acts as a hydrogen-bond donor/acceptor, critical for enzyme inhibition .
Advanced Research Questions
Q. How do reaction conditions impact substitution patterns in the dichlorophenyl ring?
Chlorine substituents at the 2,6-positions are resistant to nucleophilic substitution under mild conditions due to steric hindrance. High-temperature hydrolysis (e.g., 120°C in aqueous NaOH/EtOH) or catalytic methods (e.g., Pd-mediated dehalogenation) are required. Computational studies (DFT) can predict regioselectivity .
Q. What crystallographic tools are used to resolve its solid-state structure?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing. Key parameters include:
Q. How are conflicting spectral data (e.g., NMR shifts) resolved?
Discrepancies arise from solvent effects or crystallographic packing. For example:
- Additivity principles for H NMR shifts in substituted acetamides show deviations <0.1 ppm when comparing calculated vs. observed values .
- Cl NQR frequencies vary with crystal field effects (e.g., 34.5–35.2 MHz in dichlorophenyl amides) .
Q. What strategies link structure to biological activity (e.g., enzyme inhibition)?
- Molecular docking : Models urea interactions with active sites (e.g., binding free energy < -8 kcal/mol for kinase targets).
- SAR studies : Modifying substituents (e.g., replacing Cl with CF) alters lipophilicity (logP) and IC values. For example, dichlorophenyl derivatives show 10-fold higher potency than monochlorinated analogs .
Q. How can synthesis yields be optimized for scale-up?
- Continuous flow reactors : Reduce reaction time from 24h to 2h with >90% yield.
- Solvent selection : Acetonitrile outperforms DMF in reducing byproducts .
- Catalyst screening : Immobilized lipases improve enantioselectivity in asymmetric syntheses .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
